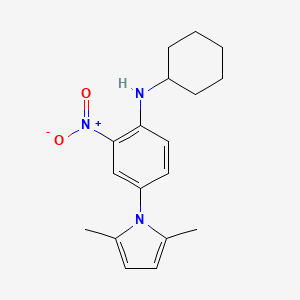
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline, also known as CDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine and biotechnology. CDPA is a nitroaniline derivative that exhibits anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory prostaglandins. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is relatively easy to synthesize and is stable under normal laboratory conditions. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is also soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). However, N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has some limitations for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a highly toxic compound and requires careful handling. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline also has poor aqueous solubility, which can limit its use in certain experiments.
Zukünftige Richtungen
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could be studied further for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be studied further for its mechanism of action and its potential interactions with other signaling pathways and enzymes. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be modified to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
Conclusion:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a promising chemical compound that exhibits anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory and anti-cancer effects. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments, but also has some limitations. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research, which could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylpyrrole with cyclohexanone to form N-cyclohexyl-2,5-dimethylpyrrole. The second step involves the nitration of N-cyclohexyl-2,5-dimethylpyrrole to form N-cyclohexyl-2,5-dimethyl-4-nitropyridine. The final step involves the reduction of N-cyclohexyl-2,5-dimethyl-4-nitropyridine with iron powder to form N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylpyrrol-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-8-9-14(2)20(13)16-10-11-17(18(12-16)21(22)23)19-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDFIIOOMSNSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)
![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)

![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4891593.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)